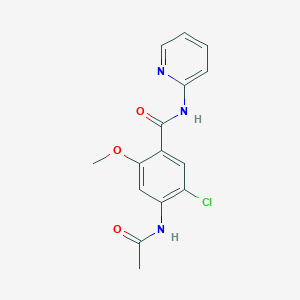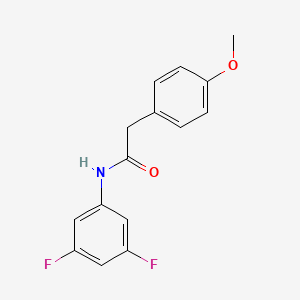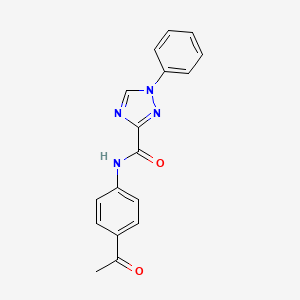![molecular formula C14H20N2O4S B4234698 4-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4234698.png)
4-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide
Vue d'ensemble
Description
4-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to the repression of gene transcription. HDAC inhibitors, such as MS-275, have been shown to have anticancer and anti-inflammatory properties and are being studied for their potential therapeutic applications.
Mécanisme D'action
4-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide exerts its pharmacological effects by inhibiting the activity of HDACs, which leads to the accumulation of acetylated histones. This results in the relaxation of chromatin structure and the activation of gene transcription. The upregulation of tumor suppressor genes and the downregulation of oncogenes contribute to the anticancer effects of 4-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide.
Biochemical and Physiological Effects:
4-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide has been shown to induce histone hyperacetylation and alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. It has also been found to inhibit angiogenesis and metastasis in cancer cells. In addition, 4-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide is its specificity for HDACs, which makes it a useful tool for studying the role of HDACs in gene regulation. However, its potency and selectivity for different HDAC isoforms may vary depending on the cell type and experimental conditions. Another limitation is its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
For the research on 4-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide include the development of more potent and selective HDAC inhibitors with improved pharmacokinetic properties and reduced toxicity. The combination of 4-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide with other anticancer agents and immunotherapies is also being explored for its potential synergistic effects. Furthermore, the identification of biomarkers that predict the response to 4-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide treatment could help to personalize cancer therapy and improve patient outcomes.
Applications De Recherche Scientifique
4-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. 4-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
4-methyl-N-(3-morpholin-4-yl-3-oxopropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-12-2-4-13(5-3-12)21(18,19)15-7-6-14(17)16-8-10-20-11-9-16/h2-5,15H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNCMFQFZHDBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-(2-hydroxyethyl)-1-piperidinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4234629.png)
![N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4234631.png)


![2-{[4-(allyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride](/img/structure/B4234655.png)

![N-butyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B4234663.png)
![3-cyclopentyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4234675.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4234685.png)
![4-({1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4234692.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide](/img/structure/B4234710.png)